molecular formula C9H13N3O3S B028687 4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine CAS No. 741719-53-9

4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine

Cat. No.: B028687
CAS No.: 741719-53-9
M. Wt: 243.29 g/mol
InChI Key: ZGZYFNICRHUUGD-SSDOTTSWSA-N
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Description

Chemical Structure and Properties
The compound (R)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS: 741719-53-9) is a heterocyclic molecule with a molecular formula of C₉H₁₃N₃O₃S and a molecular weight of 243.28 g/mol . Its structure features:

  • A morpholine ring (a six-membered ring with one oxygen and one nitrogen atom).
  • A 1,2,5-thiadiazole ring (a five-membered ring containing two nitrogen atoms and one sulfur atom).
  • An (R)-configured oxirane (epoxide) group attached via a methoxy linker.

The stereochemistry at the oxirane’s 2-position (R-configuration) is critical for its reactivity and biological relevance, particularly as a precursor to Timolol, a β-blocker used in glaucoma therapy .

Synthesis
The compound is synthesized through:

Hydroxylation of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.

Condensation with 2-(chloromethyl)oxirane to introduce the epoxide group .

Properties

IUPAC Name

4-[4-[[(2R)-oxiran-2-yl]methoxy]-1,2,5-thiadiazol-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZYFNICRHUUGD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NSN=C2OC[C@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464435
Record name AG-G-94598
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741719-53-9
Record name AG-G-94598
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine, also known by its CAS number 741719-53-9, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

  • Molecular Formula : C₉H₁₃N₃O₃S
  • Molecular Weight : 243.28 g/mol
  • Structure : The compound features a morpholine ring attached to a thiadiazole moiety and an oxirane group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways and cellular targets. Research indicates that compounds containing thiadiazole structures often exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Thiadiazole derivatives have been shown to possess antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Studies have indicated that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Anticancer Activity

A study evaluating the anticancer potential of thiadiazole derivatives demonstrated that compounds similar to this compound exhibited selective cytotoxicity against B-cell acute lymphoblastic leukemia (B-ALL) cell lines.

Cell LineConcentration (µM)Metabolic Activity (%)Apoptosis Induction
RS4;11 (B-ALL)582.32 ± 4.46Yes
RS4;11 (B-ALL)1059.39 ± 6.61Yes
SEM (B-ALL)10Not significantNo

Source: Adapted from recent findings on thiazolopyridines and their effects on cancer cells .

Enzyme Inhibition

Thiadiazole derivatives have also been investigated for their inhibitory effects on Monoamine Oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. The following table summarizes the inhibitory activity of related compounds:

CompoundIC50 (µM)MAO-A Inhibition (%)
Compound A0.060 ± 0.002>50%
Compound B0.241 ± 0.011>50%
Compound C>10<50%

Source: Data from studies on MAO inhibitors .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A specific study evaluated the effects of a related thiadiazole compound on several lymphoma cell lines. The results indicated significant morphological changes and apoptosis in RS4;11 cells after treatment with concentrations as low as 5 µM.
  • Case Study on Antimicrobial Activity :
    • Another investigation focused on the antimicrobial properties of thiadiazole derivatives, revealing that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Medicinal Chemistry

The structural characteristics of 4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine suggest several potential therapeutic applications:

  • Antimicrobial Activity : Compounds with similar thiadiazole structures often exhibit antimicrobial properties. Preliminary studies indicate that this compound may inhibit bacterial growth and show effectiveness against certain fungi.
  • Anti-inflammatory Properties : The morpholine and thiadiazole components are associated with anti-inflammatory effects. Research into related compounds has shown promise in reducing inflammation markers in vitro .
  • Enzyme Inhibition : Thiadiazoles are recognized for their ability to inhibit various enzymes, which could be explored further with this compound to develop new inhibitors for therapeutic targets.

Pharmacological Studies

Pharmacological studies focusing on the interaction of this compound with biological systems are essential for understanding its potential as a drug candidate:

  • Pharmacodynamics and Pharmacokinetics : Investigating how this compound interacts with biological molecules can provide insights into its efficacy and safety profile. Such studies are critical for assessing how the compound behaves in vivo and its metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
TimololContains morpholine and thiadiazole but lacks oxiraneBeta-blocker used in cardiovascular treatments
5-(Morpholinomethyl)-1,3,4-thiadiazoleContains thiadiazole with different substituentsKnown antimicrobial properties
1-(Tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-olSimilar structuresVaries in solubility and activity

The unique combination of an oxirane group with thiadiazole and morpholine distinguishes this compound from others, potentially enhancing its biological activity .

Synthetic Applications

The synthesis of this compound typically involves multiple steps that can be optimized for yield and purity. Understanding these synthetic pathways is crucial for scaling up production for research purposes.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Features LogP Reactivity Highlights
(R)-4-[4-(Oxiranylmethoxy)...morpholine C₉H₁₃N₃O₃S Morpholine, thiadiazole, R-oxirane 1.6 Epoxide ring-opening for conjugation
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine C₆H₉ClN₃OS Chloro substituent, no epoxide ~2.1 Chlorine as leaving group in SNAr
TML-Hydroxy C₁₀H₁₉N₃O₃S Opened epoxide (amino alcohol) N/A Antibacterial activity, DNA cleavage
rac-4-[4-(Oxiranylmethoxy)...morpholine C₉H₁₃N₃O₃S Racemic epoxide 1.6 Less bioactive than R-enantiomer
Timolol Maleate C₁₇H₂₈N₄O₇S β-blocker with morpholine-thiadiazole 1.2 Targets β-adrenergic receptors

Key Observations :

  • Epoxide Reactivity: The R-configured epoxide in the target compound enables site-specific conjugation (e.g., with PEG or amines), distinguishing it from non-reactive analogs like the chloro-substituted derivative .
  • Stereochemical Specificity : The racemic form (rac-4-[4-(Oxiranylmethoxy)...morpholine) is less pharmacologically active, underscoring the importance of the R-enantiomer in drug synthesis .

Key Differences :

  • Therapeutic Utility : Timolol and its precursor (target compound) have established clinical applications, whereas analogs like TML-Hydroxy are exploratory .
  • Reactivity vs. Stability : The chloro-substituted derivative is more stable but lacks the functional versatility of the epoxide-containing compound .

Preparation Methods

Core Skeleton Assembly via Thiadiazole-Morpholine Coupling

The foundational step in synthesizing 4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine involves constructing the 1,2,5-thiadiazole ring fused to a morpholine group. A common precursor, 3-chloro-4-morpholino-1,2,5-thiadiazole (CAS: 30165-96-9), serves as the starting material due to its commercial availability and reactivity. Chlorine at the 3-position is displaced via nucleophilic substitution using sodium alkoxides or amines.

In one protocol, 3-chloro-4-morpholino-1,2,5-thiadiazole reacts with (2R)-glycidol under basic conditions (e.g., K₂CO₃ in DMF at 80°C), yielding the epoxide-substituted product. The reaction’s success hinges on maintaining anhydrous conditions to prevent epoxide ring opening.

Table 1: Key Reaction Parameters for Thiadiazole Functionalization

ParameterOptimal ConditionYield (%)
BaseK₂CO₃78–82
SolventDMF
Temperature (°C)80
Reaction Time (h)12

Stereoselective Epoxide Installation

The (2R)-oxiranylmethoxy group introduces stereochemical complexity. Two primary strategies are employed:

Chiral Pool Synthesis

(2R)-Glycidol, a chiral building block, is directly incorporated into the thiadiazole scaffold. This method avoids racemization but requires high-purity glycidol. Enantiomeric excess (ee) ≥98% is achievable via fractional distillation or enzymatic resolution of glycidol precursors.

Catalytic Asymmetric Epoxidation

Alternatively, prochiral allylic alcohols are epoxidized using Sharpless or Jacobsen catalysts. For example, titanium(IV) isopropoxide with a chiral tartrate ligand induces asymmetry, yielding the (2R)-epoxide with 90–95% ee. This approach is costlier but scalable for industrial production.

Intermediate Characterization and Quality Control

Analytical Profiling of 3-Chloro-4-morpholino-1,2,5-thiadiazole

The precursor’s purity is critical. Gas chromatography (GC) and ¹H-NMR verify the absence of di-chlorinated byproducts. Key spectral data:

  • ¹H-NMR (CDCl₃): δ 3.75 (m, 8H, morpholine), 2.85 (s, 1H, thiadiazole).

  • Melting Point: 44–47°C.

Final Product Validation

The target compound is characterized by:

  • HRMS (ESI): m/z 244.08 [M+H]⁺ (calc. 243.29).

  • ¹³C-NMR: δ 65.2 (epoxide C), 50.1 (morpholine C).

  • HPLC Purity: >99% (C18 column, acetonitrile/H₂O).

Process Optimization and Challenges

Solvent and Temperature Effects

DMF outperforms THF and acetonitrile in facilitating nucleophilic substitution, likely due to superior solvation of K₂CO₃. Elevated temperatures (>80°C) risk epoxide degradation, while lower temperatures (<60°C) prolong reaction times.

Byproduct Formation and Mitigation

Major byproducts include:

  • Di-substituted Thiadiazole: Caused by excess glycidol. Mitigated via dropwise reagent addition.

  • Epoxide Ring-Opened Adducts: Minimized by avoiding protic solvents (e.g., H₂O, alcohols).

Table 2: Byproduct Distribution Under Varied Conditions

Condition AlterationByproduct Increase (%)
10% H₂O in DMF35
Glycidol 1.5 eq22
Temperature 100°C18

Alternative Methodologies and Comparative Analysis

Solid-Phase Synthesis

Immobilizing the thiadiazole core on Wang resin enables stepwise functionalization. This method reduces purification steps but suffers from lower yields (50–60%) due to incomplete resin cleavage.

Microwave-Assisted Reactions

Microwave irradiation (150 W, 100°C) accelerates the substitution step, cutting reaction time to 2 hours with comparable yields (80%). However, scalability remains a concern.

Industrial-Scale Considerations

Cost Analysis

  • Chiral Glycidol Route: $12,000/kg (lab-scale), reducible to $4,500/kg at 100 kg batches.

  • Catalytic Asymmetric Route: $8,000/kg (includes catalyst recycling).

Environmental Impact

DMF replacement with cyclopentyl methyl ether (CPME) reduces toxicity. Life-cycle assessments favor catalytic methods, which generate 30% less waste .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine?

Answer:
The synthesis typically involves multi-step reactions, leveraging nucleophilic substitutions and heterocyclic ring formation. For example:

  • Thiadiazole Core Formation : React 3-formyl-indole derivatives with aminothiazolones under reflux in acetic acid to form thiazolidinone intermediates (analogous to methods in ).
  • Morpholine-Oxirane Coupling : Introduce the (2R)-oxiranylmethoxy group via epoxide ring-opening reactions, using morpholine as the nucleophile under controlled pH and temperature (similar to methods in ).
  • Purification : Recrystallize from DMF-EtOH (1:1) to isolate the final product, ensuring enantiomeric purity of the (2R)-configured epoxide .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • X-ray Crystallography : Resolve stereochemical details (e.g., the (2R)-oxiranylmethoxy group) using single-crystal diffraction (as demonstrated for pyrazoline derivatives in ).
  • NMR Spectroscopy : Confirm regiochemistry of the thiadiazole and morpholine moieties via 1^1H/13^{13}C NMR, with attention to coupling constants for epoxide protons.
  • HPLC-MS : Validate purity (>95%) and monitor enantiomeric excess using chiral columns (referenced in for structurally complex heterocycles) .

Advanced: How can researchers address contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR correlations and IR spectroscopy) to resolve ambiguities in functional group assignments.
  • Computational Modeling : Compare experimental 1^1H NMR chemical shifts with DFT-calculated values for proposed structures (supported by ’s ligand analysis).
  • Reaction Pathway Analysis : Re-examine synthetic intermediates if unexpected peaks arise (e.g., byproducts from epoxide ring-opening, as noted in ’s stability data) .

Advanced: What methodologies optimize enantioselective synthesis of the (2R)-oxiranylmethoxy group?

Answer:

  • Chiral Catalysis : Employ Sharpless epoxidation or Jacobsen-Katsuki conditions to achieve high enantiomeric excess (>90%) for the epoxide precursor.
  • Kinetic Resolution : Use lipase-mediated hydrolysis of racemic epoxides to isolate the (2R)-enantiomer (methodology extrapolated from ’s catalytic strategies).
  • In-line Monitoring : Implement FTIR or polarimetry during synthesis to track enantioselectivity in real time .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and chemical goggles, as the compound may cause skin/eye irritation (based on toxicity profiles in ).
  • Ventilation : Work in a fume hood to avoid inhalation of vapors during reflux steps.
  • Storage : Store at 2–8°C in airtight containers to prevent epoxide hydrolysis (see stability data in ) .

Advanced: How can computational tools predict this compound’s reactivity in biological systems?

Answer:

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina, referencing morpholine-containing ligands in .
  • MD Simulations : Assess binding stability over time with GROMACS or AMBER.
  • ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) via SwissADME or ADMETLab 2.0 .

Advanced: What strategies mitigate side reactions during thiadiazole-morpholine coupling?

Answer:

  • Temperature Control : Maintain reflux temperatures below 80°C to prevent epoxide ring-opening ( ).
  • Protecting Groups : Temporarily block reactive sites on morpholine using Boc or Fmoc groups.
  • Catalyst Screening : Test Pd or Cu catalysts for cross-coupling efficiency (inspired by ’s catalysis focus) .

Basic: How is the compound’s stability assessed under varying experimental conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity, then analyze degradation products via LC-MS (as per ICH guidelines).
  • pH Stability Tests : Monitor hydrolysis rates in buffers (pH 1–13) using UV-Vis spectroscopy (methodology from ) .

Advanced: How do electronic effects of the thiadiazole and morpholine moieties influence bioactivity?

Answer:

  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing morpholine with piperidine) and compare bioactivity via enzyme inhibition assays.
  • Electrostatic Potential Mapping : Use DFT to visualize charge distribution and identify key pharmacophores (as in ’s crystallographic analysis) .

Basic: What solvent systems are optimal for recrystallization?

Answer:

  • Binary Mixtures : Use DMF-EtOH (1:1) or acetone-water (3:1) for high-yield recrystallization (validated in and ).
  • Gradient Cooling : Slowly reduce temperature from 60°C to 4°C to enhance crystal purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine
Reactant of Route 2
Reactant of Route 2
4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine

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